(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide
Description
Properties
IUPAC Name |
(5-methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O3S/c1-3-6-4(7-10-3)2-11(5,8)9/h2H2,1H3,(H2,5,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKIFFLKZNVMNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180°C . Another method involves the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts for the synthesis of aniline from amidoximes and organic nitriles .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxadiazole ring and the sulfonamide group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines and thiols under mild conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines. Substitution reactions typically result in the formation of various substituted oxadiazoles .
Scientific Research Applications
(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to the inhibition of specific biological processes, such as microbial growth or enzyme activity .
Comparison with Similar Compounds
Sulfonamide Derivatives with Oxazole vs. Oxadiazole Cores
A key structural distinction lies in the heterocyclic core. For example:
- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () replaces the 1,2,4-oxadiazole with a 1,2-oxazole ring.
The oxazole-based analogs are designed for antimicrobial activity, whereas the oxadiazole variant’s applications are inferred from related compounds (e.g., dopamine receptor ligands, see Section 2.2) .
Pharmacological Analogs: Dopamine D3 Receptor Agonists
Pramipexole derivatives bearing the 5-methyl-1,2,4-oxadiazol-3-yl group exhibit exceptional selectivity for dopamine D3 receptors. For instance:
- Compound 22 : Ki (D3) = 0.96 nM; D3/D2 selectivity >15,000
- Compound 23 : Ki (D3) = 0.53 nM; D3/D2 selectivity >15,000
These results highlight the oxadiazole ring’s role in enhancing receptor binding specificity. In contrast, oxazole-containing sulfonamides (Section 2.1) lack reported CNS activity, suggesting core heterocycle choice critically influences target engagement.
Energetic Materials: Oxadiazole-Furazan Hybrids
Derivatives like 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan () combine oxadiazole with furazan rings for insensitive energetic materials. These compounds prioritize stability and low sensitivity to external stimuli, unlike sulfonamide-based pharmaceuticals. Key properties include:
- Synthesis via high-temperature (180°C) reactions with acetamide .
- Applications in explosives requiring thermal and mechanical stability.
Key Research Findings and Trends
Heterocycle Impact : The 1,2,4-oxadiazole core enhances receptor selectivity in CNS agents compared to oxazole analogs .
Functional Group Synergy : Sulfonamide groups paired with oxadiazoles balance bioavailability and target affinity.
Diverse Applications : From dopamine agonists to energetic materials, the scaffold’s adaptability is well-documented .
Biological Activity
(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 177.18 g/mol. The compound features an oxadiazole ring, which is known for its role in enhancing biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi, demonstrating significant zones of inhibition. For instance, studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria as well as several fungal pathogens.
| Microbial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
| Candida albicans | 22 |
Anticancer Activity
The compound has also been studied for its anticancer potential. In vitro assays have shown that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and KB (oral cancer). The IC50 values for these cell lines were reported as 112.6 µg/ml and 126.7 µg/ml, respectively. This suggests that this compound may serve as a lead compound in the development of new anticancer therapies.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific biochemical pathways involved in cell proliferation and apoptosis. The presence of the oxadiazole moiety is crucial for its activity, as it may enhance binding to target proteins involved in these processes.
Study on Antimicrobial Activity
In a recent study published in Pharmaceutical Chemistry, researchers synthesized various oxadiazole derivatives including this compound and evaluated their antimicrobial efficacy. The findings indicated that this compound had superior activity compared to other derivatives tested.
Anticancer Research
A comprehensive study focused on the anticancer properties highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The study utilized flow cytometry to assess cell cycle distribution and apoptosis rates.
Q & A
Q. What are the established synthetic routes for (5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of precursors such as nitrile oxides with sulfonamide derivatives under controlled conditions. For example, hydroxylamine hydrochloride and ethyl cyanoacetate are reacted in the presence of a base (e.g., NaOH) to form the oxadiazole core, followed by sulfonamide group introduction via nucleophilic substitution. Optimization of reaction time (24–48 hours) and temperature (60–80°C) is critical to achieve yields >85% and purity >95% . Solvent choice (e.g., ethanol vs. DMF) also impacts byproduct formation, with polar aprotic solvents favoring higher regioselectivity.
Q. How is this compound characterized structurally and functionally in preliminary studies?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm the oxadiazole ring (δ ~8.5–9.0 ppm for ring protons) and sulfonamide group (δ ~3.2–3.5 ppm for -SONH) .
- Mass spectrometry : ESI-MS identifies the molecular ion peak at m/z 177.18 (consistent with molecular weight) and fragmentation patterns .
- X-ray crystallography : Resolves bond angles (e.g., 102.65° for C-N-C in the oxadiazole ring) and confirms planar geometry, critical for docking studies .
Q. What in vitro biological activity data are available for this compound, and how are these assays designed?
- Anticancer activity : Screened against MCF-7 (breast cancer) and KB (oral carcinoma) cell lines via MTT assays, yielding IC values of 112.6 µg/mL and 126.7 µg/mL, respectively. Controls include cisplatin (IC ~1–5 µg/mL) .
- Antimicrobial activity : Tested against E. coli and C. albicans using agar diffusion, showing inhibition zones of 12–15 mm at 100 µg/mL. Positive controls (e.g., ampicillin) are included to validate assay sensitivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?
SAR analysis focuses on:
- Oxadiazole substituents : Methyl groups at position 5 improve metabolic stability compared to bulkier substituents (e.g., cyclopropyl), as shown in analogs like (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride .
- Sulfonamide modifications : Replacing -SONH with -SOMe reduces cytotoxicity but increases solubility, as seen in ethyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate derivatives .
- Hybrid analogs : Fusion with pyridine (e.g., 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline) enhances kinase inhibition but may introduce off-target effects .
Q. What crystallographic data inform the compound’s interaction with biological targets, and how are these data interpreted?
Single-crystal X-ray diffraction reveals:
- Planar oxadiazole ring : Facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 for anti-inflammatory activity) .
- Hydrogen-bonding motifs : The sulfonamide group forms H-bonds with key residues (e.g., Arg120 in carbonic anhydrase), validated by docking simulations .
- Thermal displacement parameters : High U values for the methyl group (~0.028 Å) suggest conformational flexibility, impacting binding kinetics .
Q. How can contradictory data on IC50_{50}50 values across studies be resolved methodologically?
Discrepancies may arise from:
- Cell line variability : MCF-7 (ER+) vs. MDA-MB-231 (triple-negative) differ in drug uptake mechanisms .
- Assay protocols : PrestoBlue (resazurin-based) vs. MTT (tetrazolium-based) assays yield divergent ICs due to differential sensitivity to mitochondrial activity .
- Normalization : Data should be standardized to cell count (via trypan blue exclusion) rather than absorbance alone.
Q. What experimental approaches are used to elucidate the compound’s mechanism of action in anticancer or antimicrobial contexts?
- Transcriptomics : RNA-seq identifies upregulated apoptosis markers (e.g., caspase-3) in treated MCF-7 cells .
- Enzyme inhibition assays : Direct testing against purified targets (e.g., dihydrofolate reductase for antimicrobial activity) quantifies Ki values .
- Molecular dynamics simulations : Predict binding stability with EGFR-TK (epidermal growth factor receptor tyrosine kinase) over 100-ns trajectories .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
